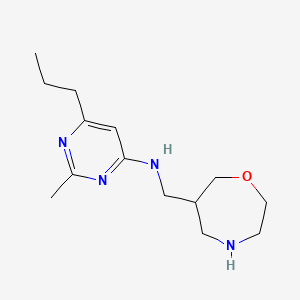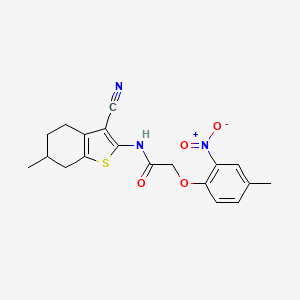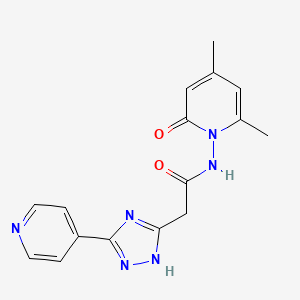![molecular formula C15H20FNO3 B5374276 2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5374276.png)
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide, also known as FTY720, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. FTY720 is a structural analog of sphingosine, a natural lipid that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis. FTY720 has been shown to modulate the sphingosine-1-phosphate (S1P) signaling pathway, which is involved in a wide range of biological functions, such as immune regulation, vascular development, and neuroprotection.
作用机制
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide exerts its biological effects by modulating the S1P signaling pathway. S1P is a bioactive lipid that binds to specific receptors on the cell surface, known as S1P receptors. This compound is phosphorylated by sphingosine kinase 2 (SphK2) to form this compound-phosphate, which acts as an agonist for S1P receptors. This compound-phosphate induces internalization and degradation of S1P receptors, leading to the sequestration of lymphocytes in secondary lymphoid organs and the inhibition of their egress into circulation. This results in the modulation of the immune response and the promotion of neuroprotection and tissue regeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of the immune system, the promotion of neuroprotection, and the inhibition of tumor growth. This compound has been shown to reduce the number of circulating lymphocytes by inducing their sequestration in secondary lymphoid organs. This results in the suppression of the immune response and the prevention of autoimmune diseases. This compound has also been shown to promote neuroprotection by reducing neuronal apoptosis and enhancing axonal regeneration. In addition, this compound has been shown to inhibit tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis.
实验室实验的优点和局限性
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has several advantages for lab experiments, including its well-established synthesis method, its extensive characterization, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its complex mechanism of action, its potential toxicity, and its limited bioavailability. These limitations need to be taken into consideration when designing experiments using this compound.
未来方向
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has several potential future directions for research, including the development of new analogs with improved pharmacological properties, the identification of new therapeutic applications, and the elucidation of its complex mechanism of action. This compound has already shown promising results in various diseases, but further research is needed to fully understand its potential and limitations.
合成方法
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide is synthesized through a multi-step process that involves the reaction of 2-(4-fluorophenoxy)acetic acid with 1,2,5,6-tetrahydro-4H-pyran-4-one, followed by the conversion of the resulting intermediate to this compound using standard organic chemistry techniques. The synthesis of this compound is a complex and challenging process that requires expertise in organic chemistry and the use of specialized equipment.
科学研究应用
2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplantation. In multiple sclerosis, this compound has been shown to reduce the frequency of relapses and slow down disease progression by modulating the immune system and promoting neuroprotection. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting multiple signaling pathways. In transplantation, this compound has been shown to prevent organ rejection and improve graft survival by modulating the immune response.
属性
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(oxolan-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-10(14-4-3-9-19-14)17-15(18)11(2)20-13-7-5-12(16)6-8-13/h5-8,10-11,14H,3-4,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWFQAVNXUDKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C(C)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {3-(4-ethoxyphenyl)-5-[2-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B5374199.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5374207.png)

![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinesulfonamide](/img/structure/B5374210.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5,6-dimethyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5374217.png)
![8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5374228.png)
![2-{4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5374231.png)

![1-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5374234.png)
![9-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5374249.png)
![1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374253.png)
![N-(2-[5-(4-fluorophenyl)-2-furyl]-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374259.png)

![3-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5374290.png)